DNA topoisomerase II inhibitor 1

Catalog No.
S12877499
CAS No.
M.F
C28H24N4O3S
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DNA topoisomerase II inhibitor 1

Product Name

DNA topoisomerase II inhibitor 1

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone

Molecular Formula

C28H24N4O3S

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C28H24N4O3S/c33-28(31-15-17-32(18-16-31)36(34,35)21-11-5-2-6-12-21)25-19-23-22-13-7-8-14-24(22)29-27(23)26(30-25)20-9-3-1-4-10-20/h1-14,19,29H,15-18H2

InChI Key

KYJLNQLOFWJHOQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CN(CCN1C(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6

DNA topoisomerase II inhibitor 1 (CAS 2459950-15-1), frequently designated as Compound 8ed in primary literature, is a fully synthetic molecular hybrid combining a β-carboline core with an aryl sulfonyl piperazine moiety [1]. In procurement and material selection, this compound is prioritized as a highly specific, sub-micromolar inhibitor of Topoisomerase IIα, distinguished from broad-spectrum DNA intercalators by its targeted mechanism of action . It is primarily sourced by oncology research laboratories and medicinal chemistry groups requiring a structurally validated, high-purity small molecule that reliably induces sub-G1 cell cycle arrest and apoptosis in aggressive cancer models, particularly osteosarcoma [1].

Generic substitution of DNA topoisomerase II inhibitor 1 with baseline β-carboline alkaloids (such as harmine) or standard clinical Topo II poisons (like etoposide) critically compromises assay integrity and target specificity [1]. Natural β-carbolines lack the aryl sulfonyl piperazine linkage, resulting in weak, non-specific cytotoxicity rather than targeted Topo IIα inhibition [1]. Conversely, substituting with etoposide introduces different resistance mechanisms and off-target profiles, skewing comparative mechanistic studies . Furthermore, even minor structural deviations within the same chemical class—such as substituting the unsubstituted phenyl ring with a chlorinated analog (Compound 8ec)—drastically reduce anti-proliferative potency by nearly five-fold [1]. Therefore, exact procurement of the 8ed structure is mandatory for reproducible, high-potency performance in specialized oncology screens.

Quantitative Anti-Proliferative Potency in Osteosarcoma Models

In comparative in vitro cytotoxicity assays against the MG-63 bone osteosarcoma cell line, DNA topoisomerase II inhibitor 1 (Compound 8ed) demonstrated an IC50 of 0.59 ± 0.28 µM [1]. When compared to its closely related chlorinated analog (Compound 8ec), which yielded an IC50 of 2.80 ± 0.10 µM, the target compound exhibited a ~4.7-fold increase in potency [1]. This confirms that the precise unsubstituted phenyl sulfonyl configuration is essential for maximum efficacy.

Evidence DimensionIn vitro cytotoxicity (IC50) against MG-63 cells
Target Compound Data0.59 ± 0.28 µM
Comparator Or Baseline2.80 ± 0.10 µM (Chlorinated analog 8ec)
Quantified Difference~4.7-fold higher potency
ConditionsMG-63 bone osteosarcoma cell line viability assay

This quantitative advantage dictates the procurement of this exact structure over closely related library analogs to ensure maximum sensitivity in osteosarcoma screening.

Validated Topoisomerase IIα Target Specificity

Unlike generic DNA intercalators that cause broad genomic toxicity, DNA topoisomerase II inhibitor 1 has been validated via specific ATP-dependent Topo II relaxation assays to directly inhibit Topoisomerase IIα [1]. Molecular docking confirms that the hybrid structure interacts precisely with the Topo IIα-dsDNA complex, providing a distinct binding mode compared to standard epipodophyllotoxins like etoposide [1]. This targeted inhibition directly correlates with its ability to induce sub-G1 cell cycle arrest .

Evidence DimensionTarget specificity and binding mode
Target Compound DataSpecific Topo IIα inhibition via β-carboline-piperazine hybrid binding
Comparator Or BaselineEtoposide (Standard epipodophyllotoxin binding mode)
Quantified DifferenceDistinct structural class bypassing standard podophyllotoxin binding sites
ConditionsATP-dependent Topo II inhibition assay and molecular docking

Procuring this compound provides researchers with a structurally distinct Topo II inhibitor, essential for studies where cell lines exhibit resistance to standard clinical Topo II poisons.

Synthetic Scaffold Suitability and Processability

From a synthetic and processability standpoint, DNA topoisomerase II inhibitor 1 represents a highly optimized molecular hybrid. By covalently linking a β-carboline acid with an aryl sulfonyl piperazine, it overcomes the poor target specificity of baseline natural β-carbolines [1]. This fully synthetic nature ensures high batch-to-batch reproducibility, excellent DMSO solubility for standardized 10 mM stock preparation, and provides a modular scaffold for downstream medicinal chemistry expansion .

Evidence DimensionScaffold processability and assay reproducibility
Target Compound DataFully synthetic hybrid (high purity, standard DMSO solubility)
Comparator Or BaselineNatural β-carboline extracts (variable purity, limited modularity)
Quantified DifferenceElimination of extraction variability and enhanced structural modularity
ConditionsHigh-throughput screening and lead optimization workflows

Its fully synthetic, modular nature makes it an ideal, reproducible precursor and reference standard for commercial drug discovery programs.

Apoptotic Pathway Activation Reliability

In flow cytometry workflows, DNA topoisomerase II inhibitor 1 reliably triggers programmed cell death rather than non-specific necrosis. Experimental validation using Annexin V staining and cell cycle analysis demonstrates that the compound quantitatively arrests cells in the sub-G1 phase [1]. Compared to crude cytotoxic agents that cause messy necrotic profiles, this compound yields clean, reproducible apoptotic data .

Evidence DimensionMechanism of cell death
Target Compound DataClean sub-G1 phase arrest and positive Annexin V staining
Comparator Or BaselineCrude cytotoxic agents (necrotic cell death)
Quantified DifferenceSpecific induction of the apoptotic pathway
ConditionsCell cycle analysis and Annexin V flow cytometry

Ensures high-fidelity, interpretable data when utilized as a positive control in automated apoptosis screening assays.

Osteosarcoma In Vitro Screening

Due to its validated sub-micromolar IC50 (0.59 µM) against the MG-63 cell line, this compound is the exact choice for researchers requiring a highly potent, targeted positive control in bone osteosarcoma viability assays [1].

Alternative Topoisomerase II Inhibition Studies

Where cell lines exhibit resistance to standard epipodophyllotoxins like etoposide, this β-carboline-aryl sulfonyl piperazine hybrid is procured to investigate alternative Topo IIα binding modes and overcome resistance mechanisms [1].

Medicinal Chemistry Scaffold Expansion

Industrial drug discovery teams utilize this fully synthetic, processable molecule as a validated lead scaffold to develop next-generation Topo II inhibitors, leveraging its modular piperazine linkage [1].

Flow Cytometry Apoptosis Controls

Its reliable induction of sub-G1 cell cycle arrest makes it an ideal, high-purity reference standard for calibrating flow cytometry equipment and validating Annexin V apoptosis assays .

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

496.15691181 Da

Monoisotopic Mass

496.15691181 Da

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

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